molecular formula C17H14ClNOS B2393222 {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol CAS No. 866049-61-8

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol

Cat. No.: B2393222
CAS No.: 866049-61-8
M. Wt: 315.82
InChI Key: QBFDQLRFXPALMC-UHFFFAOYSA-N
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Description

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chlorobenzyl group attached to a sulfanyl group, which is further connected to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoquinoline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to a reduction process using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, palladium on carbon.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]quinoxaline
  • 2-[(4-Chlorobenzyl)sulfanyl]benzoic acid
  • 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde

Uniqueness

{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group and the sulfanyl linkage to the quinoline ring system differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity profiles in chemical reactions.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c18-15-7-5-12(6-8-15)11-21-17-14(10-20)9-13-3-1-2-4-16(13)19-17/h1-9,20H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFDQLRFXPALMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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